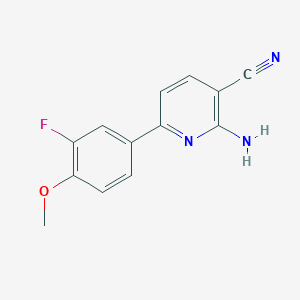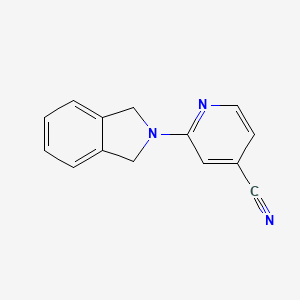![molecular formula C15H25NO2 B7559937 2-[1-Adamantylmethyl(methyl)amino]propanoic acid](/img/structure/B7559937.png)
2-[1-Adamantylmethyl(methyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-Adamantylmethyl(methyl)amino]propanoic acid, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory.
作用机制
2-[1-Adamantylmethyl(methyl)amino]propanoic acid works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate can be toxic to neurons when present in excessive amounts, leading to cell death and neurodegeneration. 2-[1-Adamantylmethyl(methyl)amino]propanoic acid blocks the excessive activity of glutamate by binding to the NMDA receptor, which is responsible for the influx of calcium ions into the neuron. By blocking the excessive influx of calcium ions, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid prevents the toxic effects of glutamate and protects the neuron from damage.
Biochemical and Physiological Effects:
2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 2-[1-Adamantylmethyl(methyl)amino]propanoic acid has also been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-[1-Adamantylmethyl(methyl)amino]propanoic acid in lab experiments is its specificity for the NMDA receptor. Unlike other NMDA receptor antagonists, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid does not completely block the receptor, but rather modulates its activity. This allows for more precise control of the experimental conditions. However, one limitation of using 2-[1-Adamantylmethyl(methyl)amino]propanoic acid is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired level of receptor modulation in some experiments.
未来方向
There are several future directions for research on 2-[1-Adamantylmethyl(methyl)amino]propanoic acid. One area of interest is the potential use of 2-[1-Adamantylmethyl(methyl)amino]propanoic acid in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of 2-[1-Adamantylmethyl(methyl)amino]propanoic acid's effects on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, there is ongoing research on the development of more potent and selective NMDA receptor antagonists that may have greater therapeutic potential than 2-[1-Adamantylmethyl(methyl)amino]propanoic acid.
合成方法
2-[1-Adamantylmethyl(methyl)amino]propanoic acid can be synthesized by reacting 1-Adamantanecarboxaldehyde with methylamine and ethyl bromoacetate. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-[1-Adamantylmethyl(methyl)amino]propanoic acid. This method of synthesis has been optimized to improve the yield and purity of the final product.
科学研究应用
2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease. In addition, 2-[1-Adamantylmethyl(methyl)amino]propanoic acid has been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
2-[1-adamantylmethyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-10(14(17)18)16(2)9-15-6-11-3-12(7-15)5-13(4-11)8-15/h10-13H,3-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWVUBGCWFOTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Adamantylmethyl(methyl)amino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1H-imidazol-2-ylmethylamino)butyl]phenol](/img/structure/B7559857.png)


![3-[(2-Hydroxy-3-methoxybenzoyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559886.png)


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)


![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)

